Cas no 1256642-92-8 (octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione)
octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione Chemical and Physical Properties
Names and Identifiers
-
- Hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione
- 3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione
- octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione
- CS-0057928
- SCHEMBL26095982
- HEXAHYDRO-2H-[1,4]DIAZINO[1,2-A]PYRAZINE-1,4-DIONE
- AKOS006316691
- F97036
- 1256642-92-8
- Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, AldrichCPR
- MFCD18381899
- BS-40182
- tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
-
- MDL: MFCD18381899
- Inchi: 1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12)
- InChI Key: DPVSPOJGBBOZGB-UHFFFAOYSA-N
- SMILES: O=C1C2CNCCN2C(CN1)=O
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 61.4Ų
octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335220-100mg |
Octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione |
1256642-92-8 | 95%+ | 100mg |
$251 | 2021-08-18 | |
| Chemenu | CM335220-250mg |
Octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione |
1256642-92-8 | 95%+ | 250mg |
$417 | 2021-08-18 | |
| Chemenu | CM335220-1g |
Octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione |
1256642-92-8 | 95%+ | 1g |
$700 | 2021-08-18 | |
| TRC | B423650-10mg |
tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione |
1256642-92-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423650-50mg |
tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione |
1256642-92-8 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B423650-100mg |
tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione |
1256642-92-8 | 100mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB294090-250 mg |
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, 95%; . |
1256642-92-8 | 95% | 250MG |
€409.00 | 2022-09-01 | |
| abcr | AB294090-1 g |
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, 95%; . |
1256642-92-8 | 95% | 1g |
€681.00 | 2022-09-01 | |
| Chemenu | CM335220-1g |
Octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione |
1256642-92-8 | 95%+ | 1g |
$1136 | 2022-09-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ2012-100MG |
octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione |
1256642-92-8 | 95% | 100MG |
¥ 891.00 | 2023-04-07 |
octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione Suppliers
octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione
Chemical Profile of Octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione (CAS No. 1256642-92-8)
Octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione (CAS No. 1256642-92-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazino[1,2-a]piperazine class, which is characterized by a fused ring system consisting of a pyrazine ring linked to a piperazine moiety. The presence of the 1,4-dione functional group further enhances its chemical reactivity and makes it a valuable scaffold for drug discovery.
The molecular structure of octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione contributes to its versatility in medicinal chemistry. The compound’s bicyclic framework provides multiple sites for functionalization, allowing chemists to modify its pharmacophoric features and tailor its biological effects. This flexibility has made it a subject of interest in the development of novel therapeutic agents targeting various diseases.
In recent years, significant advancements have been made in understanding the pharmacological potential of pyrazino[1,2-a]piperazine derivatives. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The 1,4-dione moiety in particular has been shown to play a crucial role in modulating enzyme activity and receptor binding.
One of the most compelling aspects of octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced potency and selectivity. These efforts have led to the discovery of several promising candidates that are currently undergoing further investigation in preclinical studies.
The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione presents unique challenges due to its complex ring system. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled the efficient construction of this compound and its analogs. These innovations have not only facilitated research but also opened new avenues for exploring its therapeutic applications.
The biological activity of octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione has been extensively studied in various disease models. Preclinical data suggest that it may interact with key biological pathways involved in inflammation and cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in the pathogenesis of inflammatory diseases.
In addition to its anti-inflammatory potential, octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione has shown promise in oncology research. Preliminary studies indicate that it can disrupt signaling pathways essential for tumor growth and metastasis. By targeting specific molecular mechanisms underlying cancer development, this compound offers a novel approach to combating various types of cancer.
The development of octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione-based drugs also highlights the importance of structure-activity relationships (SAR) in medicinal chemistry. By systematically modifying the substituents on the core heterocyclic scaffold, researchers can fine-tune the pharmacological properties of these compounds. This iterative process has led to the identification of several potent and selective derivatives with improved pharmacokinetic profiles.
The future prospects for octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione are promising as ongoing research continues to uncover new biological functions and therapeutic applications. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice. With further optimization and validation through clinical trials, this compound could emerge as a valuable therapeutic agent for treating a variety of diseases.
In conclusion, |}|}|}|}|}|}|}|}|}|}|}|}|}|}|}|||||}|||}|||}|||}|||}|||}|||}|||}|||}|||}|||}|||}|||}|||}|||}|||
1256642-92-8 (octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione) Related Products
- 1361111-72-9(4-Acetyl-N,N-dimethylpiperazine-2-carboxamide Hydrochloride)
- 85817-21-6(N,N-dimethylpiperazine-2-carboxamide)
- 929047-94-9(2H-Pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, tetrahydro-3-methyl-,(3R)-)
- 646071-70-7(Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-)
- 69491-39-0(N,N-Dimethyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide)
- 888220-72-2(2-Piperazinecarboxamide, N,N-diethyl-6-oxo-, dihydrochloride)
- 98432-59-8(N,4-Dimethyl-3,6-dioxopiperazine-2-carboxamide)
- 121885-08-3(2-Piperazinecarboxamide,N,N-diethyl-)
- 1256642-93-9(2-methylhexahydro-2H-pyrazino1,2-apyrazin-1(6H)-one)
- 1009597-84-5(2-Methyltetrahydro-2H-pyrazino1,2-apyrazine-1,4(3H,6H)-dione)